N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide
Description
N-[(2Z)-3-(3-Butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The molecule incorporates two distinct aromatic substituents: a 3-butoxyphenyl group attached to the thiazole nitrogen and a 2-methoxyphenylacetamide moiety at the ylidene position (Fig. 1). The 3-butoxy substituent may confer lipophilicity, balancing solubility and membrane permeability, while the 2-methoxyphenylacetamide group is structurally analogous to bioactive compounds targeting enzymes or receptors .
Properties
Molecular Formula |
C24H28N2O5S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H28N2O5S2/c1-3-4-12-31-19-10-7-9-18(14-19)26-20-15-33(28,29)16-22(20)32-24(26)25-23(27)13-17-8-5-6-11-21(17)30-2/h5-11,14,20,22H,3-4,12-13,15-16H2,1-2H3 |
InChI Key |
FOMKZOPWWJEXLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the butoxyphenyl and methoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, sodium methoxide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s sulfone group distinguishes it from most analogs, which typically retain thione (C=S) or unoxidized sulfur atoms . This modification likely alters electronic properties and metabolic stability.
- Compared to benzothiazole derivatives (e.g., ), the tetrahydrothieno-thiazole core introduces conformational rigidity, which may influence binding specificity .
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data Comparison
Notes:
- The absence of data for the target compound highlights a gap in the literature.
Biological Activity
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
The compound exhibits a range of biological activities primarily through its interaction with specific molecular targets. It has been shown to modulate pathways involved in inflammation and cancer cell proliferation.
- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines, which is crucial for managing chronic inflammatory diseases.
- Anticancer Properties : Studies indicate that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Pharmacological Profile
The biological activity of this compound can be summarized in the following table:
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | Cytokine production | Inhibition | |
| Anticancer | Cancer cell lines | Induction of apoptosis | |
| Enzyme inhibition | Specific kinases | Reduced kinase activity |
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis.
Case Study 2: Anticancer Activity
In another research study involving various cancer cell lines (e.g., breast and colon cancer), the compound exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against these cells. The mechanism was linked to the activation of intrinsic apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
